![molecular formula C28H26N2O4 B2455482 2-[6-乙氧基-3-(4-乙基苯甲酰基)-4-氧代-1,4-二氢喹啉-1-基]-N-苯基乙酰胺 CAS No. 897617-75-3](/img/structure/B2455482.png)
2-[6-乙氧基-3-(4-乙基苯甲酰基)-4-氧代-1,4-二氢喹啉-1-基]-N-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a quinoline core, an ethylbenzoyl group, and a phenylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
科学研究应用
2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
准备方法
The synthesis of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the quinoline core. The ethylbenzoyl group is introduced through a Friedel-Crafts acylation reaction, and the phenylacetamide moiety is added via an amide coupling reaction. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and coupling agents like EDCI or DCC for the amide formation. Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethylbenzoyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.
相似化合物的比较
Similar compounds include other quinoline derivatives and benzoyl-substituted amides. Compared to these compounds, 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide may offer unique properties such as increased stability, enhanced biological activity, or improved solubility. Examples of similar compounds include:
- 2-(6-methoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- 2-(6-ethoxy-3-(4-chlorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
These comparisons highlight the uniqueness of the compound and its potential advantages in various applications.
属性
IUPAC Name |
2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-3-19-10-12-20(13-11-19)27(32)24-17-30(18-26(31)29-21-8-6-5-7-9-21)25-15-14-22(34-4-2)16-23(25)28(24)33/h5-17H,3-4,18H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNJTAMQQQFPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

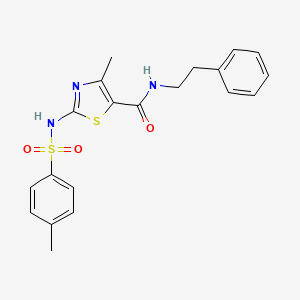
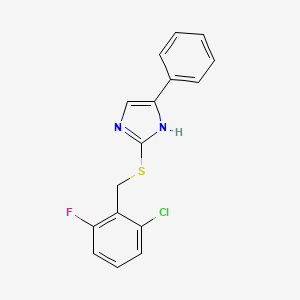
![N'-benzyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2455407.png)
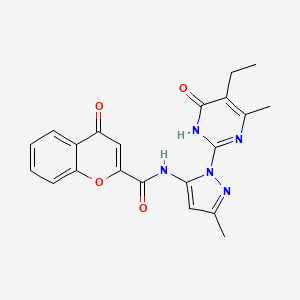
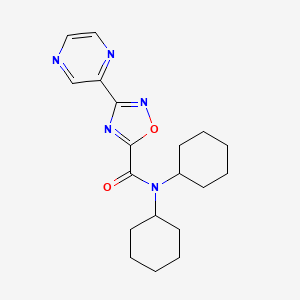
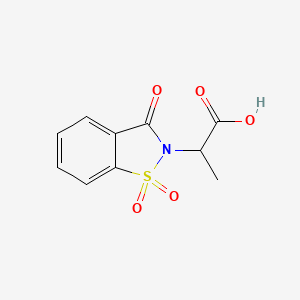
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2455412.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2455414.png)

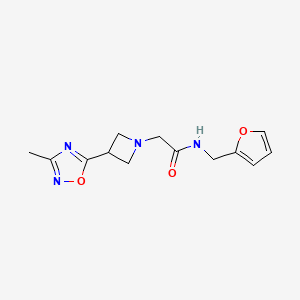
![N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2455418.png)
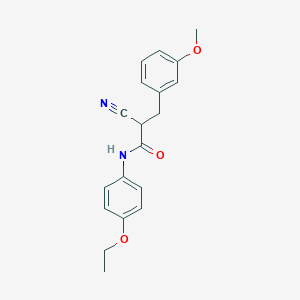
![1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2455421.png)
